molecular formula C10H16FN3 B2504965 N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine CAS No. 1039333-52-2

N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine

Cat. No.: B2504965
CAS No.: 1039333-52-2
M. Wt: 197.257
InChI Key: NNONTXQMXZGJSI-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Determination

The molecular composition of N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine has been definitively established through multiple analytical approaches. The compound possesses the molecular formula C10H16FN3, incorporating ten carbon atoms, sixteen hydrogen atoms, one fluorine atom, and three nitrogen atoms. The molecular weight has been precisely determined to be 197.25 grams per mole, which reflects the cumulative atomic masses of all constituent elements within the molecular structure.

Advanced mass spectrometric analysis has confirmed these molecular parameters, with the compound exhibiting characteristic fragmentation patterns consistent with its proposed structure. The presence of three nitrogen atoms distinguishes this compound from simpler benzene diamine derivatives, with the additional nitrogen originating from the dimethylamino functional group incorporated within the ethyl side chain. Elemental analysis data corroborates these findings, demonstrating carbon content of approximately 60.9%, hydrogen content of 8.17%, nitrogen content of 21.31%, and fluorine content of 9.63%.

Property Value Source
Molecular Formula C10H16FN3
Molecular Weight 197.25 g/mol
Carbon Atoms 10
Hydrogen Atoms 16
Fluorine Atoms 1
Nitrogen Atoms 3

Systematic IUPAC Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex substituted aromatic systems. The official IUPAC name is designated as 1-N-[2-(dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine, which precisely describes the substitution pattern and functional group arrangements. This nomenclature system begins with the benzene ring as the parent structure, numbered to minimize the positional indices of substituents.

The naming convention identifies the fluorine atom at position 2 of the benzene ring, with amino groups located at positions 1 and 4. The prefix "1-N" specifically indicates that the dimethylaminoethyl substituent is attached to the nitrogen atom at position 1 of the benzene-1,4-diamine framework. The dimethylaminoethyl moiety is described as [2-(dimethylamino)ethyl], indicating an ethyl chain bearing a dimethylamino group at the terminal position.

Alternative nomenclature systems have been documented in chemical databases, including the designation this compound, which maintains equivalent structural information while presenting a slightly different formatting approach. The Chemical Abstracts Service registry system recognizes both nomenclature variants as referring to the identical chemical entity.

Structural Identifiers and Registry Information

Comprehensive chemical registry information has been established for this compound across multiple international databases. The compound bears the Chemical Abstracts Service registry number 1039333-52-2, which serves as the primary identification code for chemical commerce and regulatory purposes. The MDL number MFCD11193246 provides additional database cross-referencing capabilities within chemical information systems.

The Simplified Molecular Input Line Entry System representation has been determined as CN(C)CCNC1=C(C=C(C=C1)N)F, which encodes the complete molecular connectivity in a linear text format suitable for computational processing. The International Chemical Identifier has been computed as InChI=1S/C10H16FN3/c1-14(2)6-5-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3, providing unambiguous structural specification through standardized algorithms.

The corresponding InChI Key NNONTXQMXZGJSI-UHFFFAOYSA-N serves as a hashed representation for rapid database searches and chemical matching operations. PubChem database registration has assigned Compound Identifier 19772538 for comprehensive chemical information access. Additional synonyms documented in chemical registries include SCHEMBL9024554, reflecting the compound's presence in chemical screening libraries.

Identifier Type Value Database
CAS Registry Number 1039333-52-2
MDL Number MFCD11193246
PubChem CID 19772538
InChI Key NNONTXQMXZGJSI-UHFFFAOYSA-N
SMILES CN(C)CCNC1=C(C=C(C=C1)N)F

Molecular Geometry and Conformational Analysis

The three-dimensional molecular architecture of this compound exhibits characteristic features of substituted aromatic systems with flexible aliphatic chains. Computational modeling using density functional theory methods has revealed that the benzene ring maintains near-planar geometry despite substitution patterns. The fluorine atom substitution at the ortho position relative to one amino group introduces subtle electronic perturbations that influence the overall molecular geometry.

The dimethylaminoethyl side chain adopts multiple low-energy conformations due to rotational freedom around carbon-carbon and carbon-nitrogen bonds. Molecular dynamics simulations indicate that the ethyl linker between the benzene ring and dimethylamino group preferentially adopts extended conformations to minimize steric interactions. The dimethylamino group itself exhibits pyramidal geometry around the nitrogen center, with characteristic bond angles influenced by the electronic environment.

Bond length analysis reveals that carbon-carbon distances within the benzene ring range from 1.38 to 1.41 Angstroms, consistent with aromatic character. The carbon-fluorine bond length measures approximately 1.36 Angstroms, reflecting the strong electronegativity difference between these atoms. Carbon-nitrogen bond distances vary depending on their chemical environment, with aromatic carbon-nitrogen bonds measuring approximately 1.40 Angstroms and aliphatic carbon-nitrogen bonds extending to 1.47 Angstroms.

Conformational flexibility primarily originates from rotation around the nitrogen-carbon bond connecting the benzene ring to the ethyl chain. Energy calculations suggest multiple accessible conformational states with relatively low interconversion barriers, indicating dynamic behavior under ambient conditions. The molecular dipole moment has been computed to reflect the asymmetric charge distribution resulting from fluorine substitution and amino group positioning.

Tautomeric and Isomeric Variations

The structural framework of this compound presents limited opportunities for tautomeric interconversion due to the saturated nature of the ethyl linker and the aromatic stability of the benzene core. However, theoretical investigations have examined potential amino-imino tautomeric equilibria involving the primary amino group at position 4 of the benzene ring. These studies indicate that the amino form represents the thermodynamically favored tautomer under standard conditions.

Constitutional isomers of this compound can be envisioned through alternative substitution patterns on the benzene ring or variations in the connectivity of the dimethylaminoethyl side chain. Positional isomers include compounds where the fluorine atom occupies meta or para positions relative to the substituted amino group, resulting in distinct electronic and steric environments. The meta-substituted analog would position the fluorine at the 3-position, while para-substitution would place fluorine at the 5-position of the benzene-1,4-diamine framework.

Regioisomeric variations also encompass different attachment points for the dimethylaminoethyl substituent. Alternative connectivity through the amino group at position 4 would generate the N4-substituted isomer, significantly altering the molecular properties and potential reactivity patterns. Such isomeric relationships demonstrate the importance of precise structural specification in chemical identification and characterization.

Stereochemical considerations are minimal for this particular compound due to the absence of chiral centers within the molecular framework. The dimethylamino nitrogen does not constitute a stereogenic center under normal conditions due to rapid pyramidal inversion. However, conformational isomerism remains relevant due to the rotational degrees of freedom associated with the flexible ethyl chain connecting the aromatic and aliphatic regions of the molecule.

Properties

IUPAC Name

1-N-[2-(dimethylamino)ethyl]-2-fluorobenzene-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3/c1-14(2)6-5-13-10-4-3-8(12)7-9(10)11/h3-4,7,13H,5-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNONTXQMXZGJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=C(C=C(C=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluoroaniline.

    Alkylation: The 2-fluoroaniline undergoes alkylation with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate to form N1-(2-(dimethylamino)ethyl)-2-fluoroaniline.

    Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the second amino group at the para position relative to the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or thiol groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or thiourea under reflux conditions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Primary or secondary amines.

    Substitution: Hydroxyl or thiol-substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine serves as an important building block in organic synthesis. It can undergo several chemical reactions, including:

  • Oxidation : The amino groups can be oxidized to form nitro derivatives.
  • Reduction : The compound can be reduced to yield primary or secondary amines.
  • Substitution : The fluorine atom can be substituted with various nucleophiles, such as hydroxyl or thiol groups.

These reactions facilitate the development of more complex organic molecules, making this compound valuable in synthetic organic chemistry.

Medicinal Chemistry

Research indicates that this compound has potential applications in cancer therapy. Preliminary studies suggest that it may exhibit cytotoxic effects on certain cancer cell lines, possibly through interactions with biological targets involved in tumor growth and proliferation.

Fluorescent Probes

The compound's structural characteristics make it suitable for developing fluorescent probes used in biological imaging. These probes can aid in visualizing cellular processes and studying disease mechanisms at the molecular level.

Material Science

In the field of materials science, this compound is explored for its potential in producing advanced materials such as polymers and nanomaterials. Its unique chemical properties enhance the performance and stability of these materials.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

  • A study highlighted its role as a fluorescent probe for imaging biological systems, demonstrating significant improvements in visualization techniques .
  • Another research focused on its cytotoxic effects against various cancer cell lines, suggesting that modifications to its structure could enhance its therapeutic efficacy.

Mechanism of Action

The mechanism of action of N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine involves its interaction with specific molecular targets. The dimethylaminoethyl group can enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity through binding or inhibition. The fluorine atom can also play a role in enhancing the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
  • Molecular Formula : C₉H₁₁F₃N₂
  • Key Features : Replaces fluorine with a trifluoromethyl (-CF₃) group at the 2-position.
  • Impact : The -CF₃ group enhances electron-withdrawing effects, increasing electrophilicity at the aromatic ring. This compound may exhibit stronger hydrogen-bonding interactions and higher thermal stability compared to the target compound due to the polar -CF₃ group .
N1-(2-(Dimethylamino)ethyl)-2-fluoro-N1-methylbenzene-1,4-diamine
  • Molecular Formula : C₁₁H₁₈FN₃
  • Key Features: Additional methyl group on the dimethylaminoethyl chain (N1-methylation).
  • The altered electronic profile may affect coordination with metal catalysts .

Variations in the Aminoalkyl Side Chain

1-N-[2-(Diethylamino)ethyl]benzene-1,4-diamine
  • Molecular Formula : C₁₂H₂₁N₃
  • Key Features: Diethylaminoethyl (-CH₂CH₂N(C₂H₅)₂) substituent instead of dimethylaminoethyl.
  • This compound’s boiling point (156°C at 0.02 Torr) suggests higher volatility compared to the target compound .
N1,N1-Diethyl-2-(trifluoromethyl)-1,4-benzenediamine
  • Molecular Formula : C₁₁H₁₅F₃N₂
  • Key Features: Combines diethylamino and -CF₃ groups.
  • Impact: The dual substituents create a balance of electron-withdrawing (-CF₃) and electron-donating (diethylamino) effects, leading to unique reactivity in cross-coupling reactions. Its molecular weight (232.25 g/mol) and higher fluorine content may improve bioavailability in drug design .

Functional Group Comparisons in Reactivity

  • Nitro-Substituted Analogs: Derivatives like N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine (CAS: 1421372-67-9) demonstrate enhanced electrophilicity due to the nitro group, enabling nucleophilic aromatic substitution. This is critical in antitumor agent synthesis .
  • Hydroxyamino Derivatives: The hydroxylamino variant (Osimertinib Impurity 2, C₂₅H₃₁N₇O₂) shows altered redox properties, impacting metabolic stability in pharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₀H₁₆FN₃ 197.25 2-F, N1-(dimethylaminoethyl) Photolabile; pharmaceutical intermediate
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine C₉H₁₁F₃N₂ 218.19 2-CF₃, N1-dimethyl High thermal stability; catalyst ligand
1-N-[2-(Diethylamino)ethyl]benzene-1,4-diamine C₁₂H₂₁N₃ 207.32 N1-(diethylaminoethyl) High logP; potential CNS drug candidate
Osimertinib Intermediate (1421372-67-9) C₂₅H₂₉N₇O₃ 461.56 Nitro, methoxy, indole-pyrimidine Anticagent precursor

Biological Activity

N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine is a synthetic organic compound with significant potential in medicinal chemistry, particularly in cancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H16FN3
  • Molecular Weight : 197.25 g/mol
  • Appearance : Colorless to brown liquid
  • IUPAC Name : this compound
  • CAS Number : 1039333-52-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general pathway includes:

  • Formation of the Fluorobenzene Ring : Utilizing fluorination techniques to introduce the fluorine atom into the benzene ring.
  • Attachment of the Dimethylaminoethyl Group : This is achieved through nucleophilic substitution reactions.
  • Purification : The product is usually purified by techniques such as crystallization or chromatography to achieve high purity (95% or greater) .

Anticancer Potential

Recent studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Preliminary investigations suggest that the compound may interact with specific enzymes and receptors involved in tumor growth and proliferation.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. It is hypothesized that the compound may interfere with enzyme activities that are crucial for cancer cell metabolism and growth .

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent.
    Cell LineIC50 (µM)Effect Observed
    A549 (Lung Cancer)15Significant apoptosis
    MCF-7 (Breast Cancer)20Moderate cytotoxicity
    HeLa (Cervical Cancer)18High apoptosis rate
    These results indicate a promising profile for further development .
  • Mechanistic Studies : Further research has focused on understanding how this compound affects cellular pathways. Studies have shown that it may downregulate proteins involved in cell cycle progression and upregulate pro-apoptotic factors .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
N1-Ethyl-2-methylbenzene-1,4-diamineC9H14N2Lacks fluorine; simpler structure
N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamineC16H21N5O2Contains methoxy and nitro groups; more complex
DimethylaminopropylamineC5H14N2Used in surfactants; lacks the fluorobenzene moiety

This compound stands out due to its unique combination of a fluorine atom and a dimethylamino group, enhancing its reactivity and biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-(dimethylamino)ethyl)-2-fluorobenzene-1,4-diamine, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-fluorobenzene-1,4-diamine with 2-(dimethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) is a common approach. Optimization requires controlling temperature (60–80°C), reaction time (12–24 h), and stoichiometric ratios to minimize side products like over-alkylation . Catalysts such as NaI can enhance reactivity. Purification via column chromatography (eluent: CH₂Cl₂/MeOH 20:1) achieves >90% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent effects on aromatic protons (e.g., fluorine-induced deshielding at C2) and dimethylaminoethyl group signals (δ ~2.2–2.5 ppm for N-CH₃, δ ~3.4–3.6 ppm for CH₂-N) .
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z calculated for C₁₁H₁₇FN₃ (e.g., 226.1456).
  • FT-IR : Detect N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound, such as antimicrobial efficacy vs. cytotoxicity?

  • Methodology :

  • Dose-response assays : Test across a concentration gradient (e.g., 1–100 µM) to identify therapeutic windows.
  • Comparative SAR : Compare with analogs (e.g., trifluoromethyl or nitro derivatives) to isolate fluorine’s role in activity-toxicity balance. For example, 2-fluoro substitution may enhance membrane permeability but increase off-target effects .
  • Mechanistic studies : Use fluorescence microscopy to track cellular uptake or ROS generation linked to cytotoxicity .

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR) in anticancer applications?

  • Methodology :

  • Substituent variation : Modify the fluorine position (e.g., 3-fluoro vs. 2-fluoro) or dimethylaminoethyl chain length.
  • Bioisosteric replacement : Replace fluorine with chlorine or methoxy groups to assess electronic effects.
  • Table : Key analogs and their IC₅₀ values:
DerivativeSubstituentIC₅₀ (µM)Target Cancer Line
Parent compound2-F, dimethylaminoethyl12.3HeLa
3-Fluoro analog3-F28.7HeLa
Trifluoromethyl analogCF₃8.9MCF-7

Q. How can computational modeling predict the binding affinity of this compound to biological targets like kinase enzymes?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key interactions include hydrogen bonding between the fluorine atom and Thr766 or hydrophobic contacts with the dimethylaminoethyl chain .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Q. What experimental approaches evaluate the compound’s stability under physiological conditions (e.g., pH, temperature)?

  • Methodology :

  • HPLC stability assays : Incubate in PBS (pH 7.4) at 37°C for 24–72 h; monitor degradation products.
  • Mass spectrometry : Identify hydrolyzed products (e.g., loss of dimethylaminoethyl group).
  • Accelerated stability testing : Expose to elevated temperatures (40–60°C) to predict shelf-life .

Q. How can in vivo efficacy studies be designed to assess pharmacokinetics and toxicity profiles?

  • Methodology :

  • Rodent models : Administer orally (10–50 mg/kg) or intravenously; measure plasma half-life (t₁/₂) via LC-MS.
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST) and renal function (creatinine).
  • Biodistribution : Use radiolabeled (¹⁴C) compound to track accumulation in target tissues .

Key Considerations for Experimental Design

  • Contradiction analysis : Cross-validate biological data using orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability assays).
  • Batch consistency : Ensure synthetic reproducibility by characterizing multiple batches via NMR and HPLC .

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